Cas no 2167433-38-5 (5,9-dioxa-13-azadispiro2.2.6^{6}.2^{3}tetradecane)

5,9-dioxa-13-azadispiro2.2.6^{6}.2^{3}tetradecane 化学的及び物理的性質
名前と識別子
-
- 5,9-dioxa-13-azadispiro2.2.6^{6}.2^{3}tetradecane
- 2167433-38-5
- 5,9-dioxa-13-azadispiro[2.2.6^{6}.2^{3}]tetradecane
- EN300-1278847
-
- インチ: 1S/C11H19NO2/c1-2-11(5-7-13-6-1)12-8-10(3-4-10)9-14-11/h12H,1-9H2
- InChIKey: PVBVFIWROMVGMD-UHFFFAOYSA-N
- ほほえんだ: O1C2(CCOCCC2)NCC2(C1)CC2
計算された属性
- せいみつぶんしりょう: 197.141578849g/mol
- どういたいしつりょう: 197.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
5,9-dioxa-13-azadispiro2.2.6^{6}.2^{3}tetradecane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1278847-1000mg |
5,9-dioxa-13-azadispiro[2.2.6^{6}.2^{3}]tetradecane |
2167433-38-5 | 1000mg |
$1086.0 | 2023-10-01 | ||
Enamine | EN300-1278847-5000mg |
5,9-dioxa-13-azadispiro[2.2.6^{6}.2^{3}]tetradecane |
2167433-38-5 | 5000mg |
$3147.0 | 2023-10-01 | ||
Enamine | EN300-1278847-100mg |
5,9-dioxa-13-azadispiro[2.2.6^{6}.2^{3}]tetradecane |
2167433-38-5 | 100mg |
$956.0 | 2023-10-01 | ||
Enamine | EN300-1278847-250mg |
5,9-dioxa-13-azadispiro[2.2.6^{6}.2^{3}]tetradecane |
2167433-38-5 | 250mg |
$999.0 | 2023-10-01 | ||
Enamine | EN300-1278847-10000mg |
5,9-dioxa-13-azadispiro[2.2.6^{6}.2^{3}]tetradecane |
2167433-38-5 | 10000mg |
$4667.0 | 2023-10-01 | ||
Enamine | EN300-1278847-50mg |
5,9-dioxa-13-azadispiro[2.2.6^{6}.2^{3}]tetradecane |
2167433-38-5 | 50mg |
$912.0 | 2023-10-01 | ||
Enamine | EN300-1278847-1.0g |
5,9-dioxa-13-azadispiro[2.2.6^{6}.2^{3}]tetradecane |
2167433-38-5 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1278847-500mg |
5,9-dioxa-13-azadispiro[2.2.6^{6}.2^{3}]tetradecane |
2167433-38-5 | 500mg |
$1043.0 | 2023-10-01 | ||
Enamine | EN300-1278847-2500mg |
5,9-dioxa-13-azadispiro[2.2.6^{6}.2^{3}]tetradecane |
2167433-38-5 | 2500mg |
$2127.0 | 2023-10-01 |
5,9-dioxa-13-azadispiro2.2.6^{6}.2^{3}tetradecane 関連文献
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
5,9-dioxa-13-azadispiro2.2.6^{6}.2^{3}tetradecaneに関する追加情報
Recent Advances in the Study of 5,9-dioxa-13-azadispiro[2.2.6^{6}.2^{3}]tetradecane (CAS: 2167433-38-5)
The compound 5,9-dioxa-13-azadispiro[2.2.6^{6}.2^{3}]tetradecane (CAS: 2167433-38-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This spirocyclic compound, characterized by its fused heterocyclic rings, presents a promising scaffold for drug development, particularly in the areas of central nervous system (CNS) disorders and antimicrobial therapies. Recent studies have focused on elucidating its synthesis, biological activity, and mechanism of action, providing valuable insights for future research and development.
One of the key breakthroughs in the study of this compound is its efficient synthesis via a multi-step process involving cyclization and spiroannulation reactions. Researchers have optimized the synthetic route to achieve high yields and purity, which is critical for further pharmacological evaluations. The compound's stability under physiological conditions has also been investigated, confirming its suitability for in vivo studies. These advancements in synthetic chemistry have paved the way for more extensive exploration of its biological properties.
In terms of biological activity, preliminary studies have demonstrated that 5,9-dioxa-13-azadispiro[2.2.6^{6}.2^{3}]tetradecane exhibits notable affinity for specific neurotransmitter receptors in the CNS. This suggests its potential as a modulator for neurological conditions such as anxiety, depression, and neurodegenerative diseases. Additionally, its antimicrobial properties have been explored, with promising results against a range of Gram-positive and Gram-negative bacteria. The compound's dual functionality highlights its versatility and broad applicability in medicinal chemistry.
Mechanistic studies have revealed that the compound interacts with cellular targets through a combination of hydrogen bonding and hydrophobic interactions, which are facilitated by its unique spirocyclic architecture. Molecular docking simulations have further elucidated its binding modes, providing a structural basis for its observed biological effects. These findings are instrumental in guiding the design of derivatives with enhanced potency and selectivity.
Looking ahead, the potential applications of 5,9-dioxa-13-azadispiro[2.2.6^{6}.2^{3}]tetradecane extend beyond its current scope. Ongoing research is exploring its utility in drug delivery systems, where its stability and biocompatibility could be leveraged for targeted therapies. Furthermore, collaborations between academic and industrial researchers are expected to accelerate its transition from bench to bedside, addressing unmet medical needs in various therapeutic areas.
In conclusion, the recent advancements in the study of 5,9-dioxa-13-azadispiro[2.2.6^{6}.2^{3}]tetradecane underscore its potential as a valuable tool in chemical biology and drug discovery. The compound's unique structural attributes, coupled with its diverse biological activities, make it a compelling candidate for further investigation. As research progresses, it is anticipated that this molecule will play a pivotal role in the development of novel therapeutics, contributing to the advancement of the pharmaceutical industry.
2167433-38-5 (5,9-dioxa-13-azadispiro2.2.6^{6}.2^{3}tetradecane) 関連製品
- 582303-11-5(3-(chloromethyl)-2,6-dimethylpyridine hydrochloride)
- 2228557-96-6(2-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}propanal)
- 1997005-87-4({1-(2,4-difluorophenyl)methylazetidin-2-yl}methanamine)
- 2138102-68-6(Methyl 2-[(2-methoxyethyl)amino]-6-(piperazin-1-yl)pyrimidine-4-carboxylate)
- 2138396-61-7(2-(1-methylpyrrolidin-2-yl)methyl-2H-1,2,3-triazol-4-amine)
- 2383651-73-6(benzyl N-[1-(fluorosulfonyl)-2-methylpropan-2-yl]carbamate)
- 76390-95-9(6-methyl-2-oxoHeptanoic acid)
- 56125-49-6(N-(3-Aminopropyl)-4-methylbenzenesulfonamide)
- 131747-33-6(2-acetoxymethyl-4-nitropyridine)
- 1805465-68-2(2-(Difluoromethyl)-4-methyl-3-nitropyridine-5-acetonitrile)




